
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is a coordination compound that features a palladium center coordinated to two chlorine atoms and a ligand derived from quinoline and oxazolidine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine typically involves the reaction of palladium(II) chloride with 2-quinolin-2-yl-1,3-oxazolidine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Types of Reactions:
Substitution Reactions: this compound can undergo ligand substitution reactions where the chlorine atoms or the quinoline-oxazolidine ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can participate in oxidation and reduction reactions, which are crucial in catalytic cycles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas, oxygen, or other oxidizing and reducing agents are used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new palladium complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used, but can include various palladium oxidation states and organic products.
科学研究应用
Chemistry: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties can enhance the efficiency of chemical processes, reducing costs and improving yields.
作用机制
The mechanism of action of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine in catalytic processes involves the coordination of the palladium center to substrates, facilitating their transformation through various reaction pathways. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Molecular Targets and Pathways: In biological systems, the compound can interact with biomolecules such as proteins and DNA, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the ligands coordinated to the palladium center.
相似化合物的比较
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
Comparison: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which can influence its reactivity and coordination properties. Compared to similar compounds, it may offer different catalytic activities and selectivities, making it a valuable addition to the family of palladium complexes used in catalysis and medicinal chemistry.
属性
分子式 |
C12H12Cl2N2OPd |
|---|---|
分子量 |
377.6 g/mol |
IUPAC 名称 |
dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C12H12N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6,12-13H,7-8H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
SAHPTPRSOYPCNN-UHFFFAOYSA-L |
规范 SMILES |
C1COC(N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


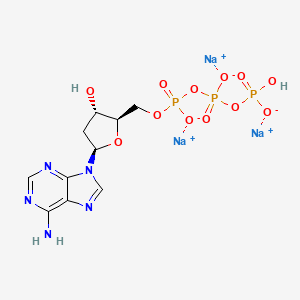

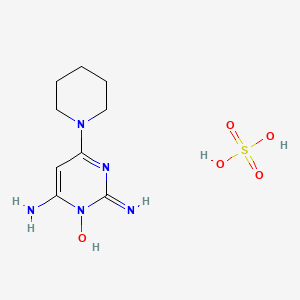
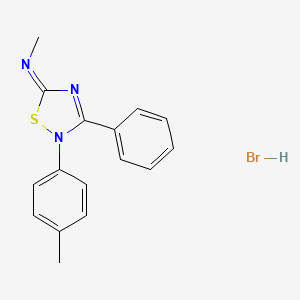
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
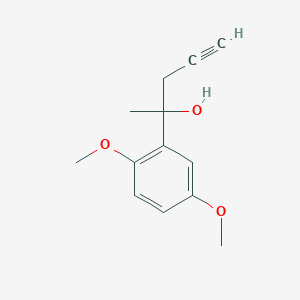
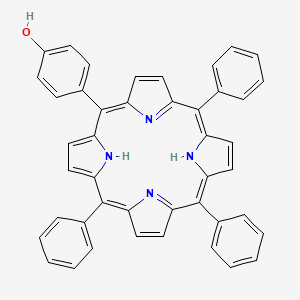

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)

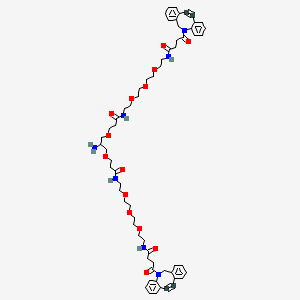
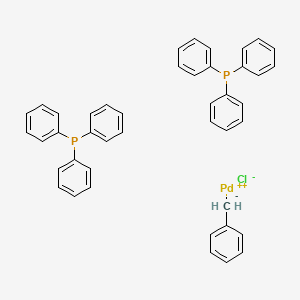
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
